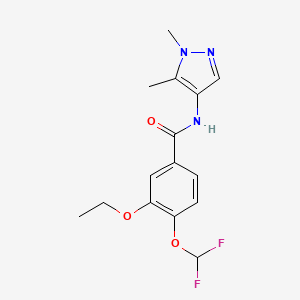
1-cyclohexyl-3-(1H-tetrazol-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA: is a chemical compound with the molecular formula C8H14N6O It is known for its unique structure, which includes a cyclohexyl group and a tetrazole ring connected by a urea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA typically involves the reaction of cyclohexyl isocyanate with 5-aminotetrazole. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the tetrazole ring or the urea linkage.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexyl or tetrazole moieties are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the tetrazole ring, while reduction could lead to partially or fully reduced forms of the compound.
Scientific Research Applications
N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA involves its interaction with molecular targets through its functional groups. The cyclohexyl group provides hydrophobic interactions, while the tetrazole ring can participate in hydrogen bonding and coordination with metal ions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.
Comparison with Similar Compounds
Similar Compounds
- 1-Cyclohexyl-3-(2H-tetrazol-5-yl)urea
- N-Cyclohexyl-N’-(1-methylhexyl)urea
- N-Cyclohexyl-N’-decylurea
Uniqueness
N-CYCLOHEXYL-N’-(1H-1,2,3,4-TETRAAZOL-5-YL)UREA stands out due to the presence of the tetrazole ring, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds that may lack the tetrazole moiety or have different substituents on the urea linkage.
Properties
Molecular Formula |
C8H14N6O |
|---|---|
Molecular Weight |
210.24 g/mol |
IUPAC Name |
1-cyclohexyl-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C8H14N6O/c15-8(10-7-11-13-14-12-7)9-6-4-2-1-3-5-6/h6H,1-5H2,(H3,9,10,11,12,13,14,15) |
InChI Key |
MLIHMDNAHGBYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=NNN=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1H-imidazol-1-yl)propyl]-3,4-dimethoxybenzamide](/img/structure/B10974379.png)
![4-bromo-1-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B10974380.png)
![N-(2,1,3-benzoxadiazol-4-yl)-2-[4-(2-methylpropyl)piperazin-1-yl]acetamide](/img/structure/B10974383.png)
![1'-{2-[(3-Phenyl-1,2,4-oxadiazol-5-YL)methoxy]benzoyl}-1,4'-bipiperidine](/img/structure/B10974387.png)
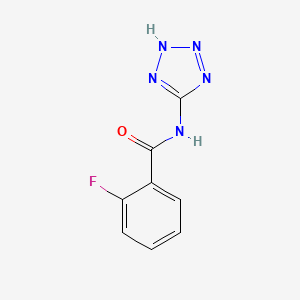
![3,4-dichloro-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B10974393.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-ethyl-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B10974405.png)
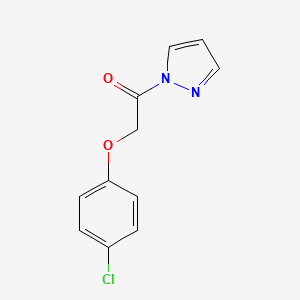

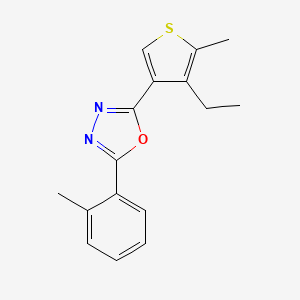
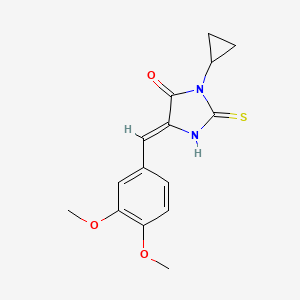
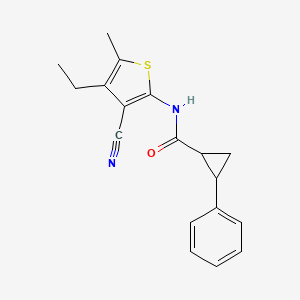
![{1-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10974427.png)
